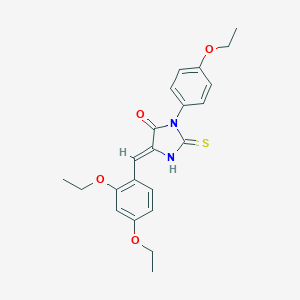![molecular formula C20H18N2O4S B300991 Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300991.png)
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as ETB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative, which has been synthesized through a multistep reaction process. ETB has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been suggested that Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exerts its biological activity by inhibiting the activity of certain enzymes, such as α-glucosidase and acetylcholinesterase. It has also been suggested that Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may act as a metal chelator, which can prevent the formation of reactive oxygen species and reduce oxidative stress.
Biochemical and Physiological Effects
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce oxidative stress. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has also been shown to have antimicrobial activity against various bacteria and fungi. Its potential in treating diabetes has also been studied, as it has been shown to inhibit the activity of α-glucosidase, an enzyme that is involved in carbohydrate metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has also shown promising results in various scientific research fields, which makes it a potential candidate for further studies. However, there are also limitations to using Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to study its effects on biological systems. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may also have potential side effects, which need to be studied further.
Direcciones Futuras
There are several future directions for studying Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Its potential as an anticancer, antimicrobial, and antioxidant agent needs to be studied further. Its ability to inhibit the activity of certain enzymes and its potential as a metal chelator need to be studied in more detail. The potential side effects of Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate also need to be studied further. Overall, Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multistep reaction process. The first step involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, which results in the formation of Schiff base. The Schiff base is then reacted with ethyl acetoacetate to form 5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidine-2-thiol. This compound is then reacted with 4-aminobenzoic acid ethyl ester to form Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has also been studied for its potential in treating diabetes and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and its potential as a metal chelator has also been studied.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C20H18N2O4S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-19(25)13-8-10-15(11-9-13)21-20-22(2)18(24)17(27-20)12-14-6-4-5-7-16(14)23/h4-12,23H,3H2,1-2H3/b17-12-,21-20? |
Clave InChI |
MNEPBIXSERQOMS-VTPWGRHDSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3O)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)



![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)



![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)